Cas no 7496-51-7 (4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride)
4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-chlorophenyl)-1,3-thiazol-2-amine,hydrochloride
- 4-(4-chlorophenyl)-1,3-thiazol-2-amine
- hydrochloride
- 4-(4-chlorophenyl)-1,3-thiazol-2-amine;hydrochloride
- 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride
- NSC405291
- DTXSID90996463
- NSC-405291
- 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-imine--hydrogen chloride (1/1)
- EN300-9060994
- 7496-51-7
-
- MDL: MFCD03131256
- Inchi: 1S/C9H7ClN2S.ClH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
- InChI Key: BVLMJKUMQHVEBJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(N)=N1.Cl
Computed Properties
- Exact Mass: 210.00201
- Monoisotopic Mass: 245.9785248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 38.91
4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9060994-0.05g |
4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride |
7496-51-7 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 |
4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride
Introduction to 4-(4-Chlorophenyl)-1,3-thiazol-2-amine Hydrochloride (CAS No. 7496-51-7)
4-(4-Chlorophenyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 7496-51-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-amino-4-(4-chlorophenyl)thiazole hydrochloride, has garnered attention due to its potential therapeutic properties and its role in the development of novel drugs. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride is characterized by a thiazole ring substituted with a 4-chlorophenyl group and an amino group. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the chlorophenyl group imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacological profile.
The synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves several steps. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the corresponding imine intermediate. This intermediate is then cyclized under appropriate conditions to yield the desired thiazole derivative. The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
In terms of biological activities, 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride has been extensively studied for its potential as an antitumor agent. Recent research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cell proliferation and survival.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride selectively targets and inhibits the activity of protein kinase B (AKT), a key regulator of cell growth and survival. This inhibition leads to a decrease in cell viability and an increase in apoptosis in cancer cells. Additionally, the compound has been shown to enhance the efficacy of existing chemotherapeutic agents, making it a promising candidate for combination therapy approaches.
Beyond its antitumor properties, 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride has also been investigated for its potential as an anti-inflammatory agent. Research conducted at the University of California in 2020 demonstrated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride could be developed into a novel therapeutic for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride have also been studied to evaluate its suitability for clinical applications. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In conclusion, 4-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 7496-51-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, this compound is likely to play a significant role in advancing our understanding and treatment of various diseases.
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